![molecular formula C14H20N2O B1469090 1-(4-Tert-butylbenzoyl)azetidin-3-amine CAS No. 1408840-27-6](/img/structure/B1469090.png)
1-(4-Tert-butylbenzoyl)azetidin-3-amine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Tert-butylbenzoyl)azetidin-3-amine are not extensively detailed in the available resources. It is known that its molecular weight is 232.32 g/mol.Scientific Research Applications
Pharmaceutical Testing
1-(4-Tert-butylbenzoyl)azetidin-3-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it an excellent candidate for ensuring the accuracy and reliability of pharmacological assays. This compound can help in the calibration of analytical instruments and validation of test methods, which is crucial for drug development and quality control.
Biochemistry Research
In biochemistry, this compound is used to study enzyme-substrate interactions due to its unique azetidine ring structure . It serves as a valuable tool for probing the biochemical pathways and understanding the molecular basis of diseases. Researchers can use it to synthesize biomolecules that mimic natural substrates or inhibitors, aiding in the discovery of new therapeutic targets.
Pharmacology
Pharmacologically, 1-(4-Tert-butylbenzoyl)azetidin-3-amine is significant for testing drug efficacy and safety . It may be involved in the synthesis of potential drug candidates, especially in the realm of small molecule therapeutics. Its role in the modulation of biological targets can lead to the development of new medications with improved pharmacokinetic properties.
Organic Synthesis
This compound finds its application in organic synthesis, particularly in the construction of nitrogen-containing heterocycles . It can act as a building block for synthesizing various azetidine derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. Its reactivity allows for the exploration of novel synthetic routes and catalytic processes.
Medicinal Chemistry
In medicinal chemistry, 1-(4-Tert-butylbenzoyl)azetidin-3-amine is instrumental in the design and synthesis of new drug molecules . It can be used to create compounds with potential therapeutic effects, such as enzyme inhibitors or receptor modulators. Its incorporation into larger molecules can lead to the discovery of drugs with specific actions and reduced side effects.
Analytical Chemistry
Analytical chemists employ 1-(4-Tert-butylbenzoyl)azetidin-3-amine for developing new analytical methodologies . It can be used as a standard for chromatographic techniques or as a reagent in chemical assays. Its unique chemical properties make it suitable for the detection and quantification of various analytes in complex mixtures.
Safety and Hazards
The safety data sheet for a related compound, 4-tert-Butylbenzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . While this does not directly apply to 1-(4-Tert-butylbenzoyl)azetidin-3-amine, it suggests that similar precautions may be necessary.
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-tert-butylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)13(17)16-8-12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVNEHGGVHOEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylbenzoyl)azetidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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